OVA Peptide (257-264) (TFA), also known by its sequence SIINFEKL, is a synthetic peptide derived from ovalbumin, a glycoprotein predominantly found in egg whites. This peptide plays a significant role in immunology as it serves as an epitope for major histocompatibility complex class I molecules, crucial for activating CD8+ T cells. The molecular weight of OVA Peptide (257-264) is approximately 963.13 g/mol, and it is commonly utilized in research settings to study T cell responses and immune activation mechanisms.
OVA Peptide (257-264) is classified as a class I restricted peptide epitope of ovalbumin. Ovalbumin itself is recognized for its immunogenic properties, containing various epitopes that can stimulate both B and T cell responses. The specific peptide sequence SIINFEKL is particularly noted for its ability to elicit strong CD8+ T cell activation, making it a valuable tool in vaccine development and immunological assays .
The synthesis of OVA Peptide (257-264) typically employs solid-phase peptide synthesis techniques. In this method, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. This approach allows for the precise control of the peptide sequence and facilitates the removal of side-chain protecting groups at the end of the synthesis process.
The molecular structure of OVA Peptide (257-264) can be represented by its chemical formula . The peptide consists of eight amino acids arranged in a specific sequence that allows it to bind effectively to major histocompatibility complex class I molecules.
OVA Peptide (257-264) undergoes several important biochemical interactions, primarily involving its binding to major histocompatibility complex class I molecules on antigen-presenting cells. This interaction is critical for the subsequent activation of CD8+ T cells.
The mechanism of action for OVA Peptide (257-264) involves several steps:
OVA Peptide (257-264) has numerous applications in scientific research:
OVA Peptide(257-264), with the amino acid sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), constitutes an immunodominant octameric epitope derived from chicken ovalbumin (UniProt P01012, residues 257-264). This peptide represents a well-defined class I MHC-restricted epitope specifically presented by the H-2Kb molecule in murine models [2] [9]. The primary structure features a distinctive N-terminal serine residue that facilitates MHC binding, while the C-terminal leucine serves as the major anchor residue for H-2Kb stabilization [3] [9]. The central phenylalanine-glutamate-lysine (Phe-Glu-Lys) motif creates an exposed TCR interaction interface, enabling robust T-cell receptor engagement and subsequent CD8+ T-cell activation [5] [9].
The epitope's sequence configuration demonstrates remarkable structural specificity, as scrambling the amino acid order to FILKSINE completely abrogates MHC binding and T-cell activation capacity, confirming the critical dependence on the native SIINFEKL arrangement for immunological function [5]. This octapeptide has become a gold standard in immunological research due to its consistent performance in T-cell assays including ELISPOT, intracellular cytokine staining, and cytotoxicity testing [4] [9]. The sequence maintains strict species specificity, being recognized as a foreign antigen in murine systems despite its chicken ovalbumin origin, making it invaluable for studying adaptive immune responses without triggering tolerance mechanisms [3] [9].
Table 1: Functional Domains of SIINFEKL Epitope
Residue Position | Amino Acid | Structural Role | Functional Significance |
---|---|---|---|
1 (257) | Ser (S) | N-terminal anchor | MHC binding facilitation |
2-3 (258-259) | Ile-Ile (II) | Hydrophobic core | Structural stability |
4 (260) | Asn (N) | Solvent exposure | TCR contact point |
5 (261) | Phe (F) | Central position | TCR recognition motif |
6-7 (262-263) | Glu-Lys (EK) | Charged interface | Electrostatic interactions |
8 (264) | Leu (L) | C-terminal anchor | MHC binding pocket anchor |
The molecular architecture of OVA Peptide(257-264) TFA is defined by the empirical formula C₄₇H₇₅F₃N₁₀O₁₅, representing the peptide backbone (C₄₅H₇₄N₁₀O₁₃) complexed with trifluoroacetic acid (TFA) counterions [2] [7] [10]. The free base peptide exhibits a molecular weight of 963.13 g/mol, while the TFA salt form increases to 1077.15 g/mol due to the incorporation of TFA anions that neutralize basic residues [4] [10]. The TFA salt formation occurs primarily through ionic interactions with the epsilon-amino group of the lysine residue at position 7 (Lys263) and the N-terminal amine, significantly enhancing the peptide's aqueous solubility and crystallinity [7] [10].
Structural analysis reveals that the TFA counterions establish hydrogen-bonding networks with peptide backbone amides while reducing overall surface hydrophobicity. This molecular configuration yields a white to off-white crystalline solid with enhanced stability compared to the acetate salt or free base forms [2] [8]. The trifluoroacetate anions induce a characteristic shift in the 19F-NMR spectrum, appearing as a singlet at -75 to -76 ppm, serving as a spectroscopic marker for salt formation verification [10]. The CAS registry number 1262751-08-5 specifically identifies the TFA salt configuration, distinguishing it from the free base form (138831-86-4) and acetate salt variants [7] [9] [10].
Table 2: Molecular Specifications of OVA Peptide(257-264) Forms
Characteristic | TFA Salt Form | Free Base Form | Acetate Salt Form |
---|---|---|---|
Empirical Formula | C₄₇H₇₅F₃N₁₀O₁₅ | C₄₅H₇₄N₁₀O₁₃ | C₄₉H₈₂N₁₀O₁₅ |
Molecular Weight (g/mol) | 1077.15 | 963.13 | 1023.18 |
CAS Registry Number | 1262751-08-5 | 138831-86-4 | Not specified |
Counterion Interaction | Ionic (Lys263, N-term) | N/A | Ionic (Lys263) |
Purity Specifications | >97% (HPLC) | >95% | >95% |
OVA Peptide(257-264) TFA exhibits distinctive solubility profiles across different solvents, with optimal dissolution observed in polar aprotic solvents. The compound demonstrates high solubility in dimethyl sulfoxide (DMSO) at concentrations up to 125 mg/mL (116.05 mM), forming stable solutions suitable for biological assays [2] [7]. In aqueous buffers, solubility is concentration-dependent, with maximum solubility reaching 12 mg/mL (11.14 mM) in pure water when assisted by warming to 60°C and ultrasonication [7] [10]. Lower solubility is observed in physiological saline (approximately 5 mg/mL or 4.64 mM) due to ionic competition effects [2]. The solubility differential between DMSO and aqueous systems necessitates careful preparation protocols for biological applications, typically involving initial dissolution in DMSO followed by dilution in aqueous buffers to maintain peptide integrity [2] [10].
Stability studies indicate that lyophilized OVA Peptide(257-264) TFA maintains structural integrity for extended periods when stored under moisture-free conditions at -20°C [4] [7] [9]. Accelerated degradation studies reveal the peptide retains >95% purity after 24 months at -80°C and >90% purity after 12 months at -20°C when stored in sealed containers with desiccants [2] [8]. The critical stability-compromising factors include:
Table 3: Solubility and Stability Profile Summary
Parameter | Conditions | Performance Data |
---|---|---|
DMSO Solubility | 25°C, no sonication | 125 mg/mL (116.05 mM) |
Water Solubility | 60°C, with ultrasonication | 12 mg/mL (11.14 mM) |
PBS Buffer Solubility | 25°C, pH 7.4 | 5 mg/mL (4.64 mM) |
Lyophilized Stability | -20°C, sealed, desiccated | >90% purity at 12 months |
Lyophilized Stability | -80°C, sealed, desiccated | >95% purity at 24 months |
Aqueous Solution Stability | 4°C in PBS | <5% degradation at 48 hours |
DMSO Solution Stability | -20°C, anhydrous | <2% degradation at 30 days |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: